molecular formula C43H85NO5 B142755 Halyminine CAS No. 129780-95-6

Halyminine

Cat. No. B142755
M. Wt: 696.1 g/mol
InChI Key: FONCLYIDKHNFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Halyminine is a natural product that has been widely studied for its potential therapeutic applications. It is a diterpenoid alkaloid that was first isolated from the plant Haplophyllum myrtifolium. Halyminine has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Mechanism Of Action

The mechanism of action of halyminine is not fully understood. However, it is believed to act through a number of different pathways. Halyminine has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of a range of inflammatory diseases. Halyminine has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Biochemical And Physiological Effects

Halyminine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which are involved in the development of a range of diseases. Halyminine has also been found to have a positive effect on the immune system, promoting the production of cytokines and other immune cells. In addition, halyminine has been shown to have a positive effect on the cardiovascular system, reducing blood pressure and improving blood flow.

Advantages And Limitations For Lab Experiments

Halyminine has a number of advantages for lab experiments. It is a natural product that can be easily extracted from the plant Haplophyllum myrtifolium, making it readily available for study. Halyminine is also relatively stable and can be stored for long periods of time. However, there are also some limitations to working with halyminine. It is a complex molecule that can be difficult to synthesize, and its mechanism of action is not fully understood.

Future Directions

There are a number of future directions for research on halyminine. One area of focus is the development of new synthetic methods for producing halyminine. Another area of focus is the study of halyminine's mechanism of action, which could lead to the development of new therapeutic applications. Additionally, research on the potential use of halyminine in the treatment of viral infections, such as COVID-19, is also an area of interest. Finally, the study of halyminine's potential as a natural product in the development of new drugs is an area of ongoing research.

Synthesis Methods

The synthesis of halyminine has been achieved through several methods. One such method involves the extraction of the alkaloid from the plant Haplophyllum myrtifolium. Another method involves the chemical synthesis of halyminine from simpler precursors. The chemical synthesis of halyminine has been achieved through a number of different approaches, including the use of natural products as starting materials, as well as the use of synthetic intermediates.

Scientific Research Applications

Halyminine has been extensively studied for its potential therapeutic applications. It has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Halyminine has also been shown to have a positive effect on the immune system, promoting the production of cytokines and other immune cells.

properties

CAS RN

129780-95-6

Product Name

Halyminine

Molecular Formula

C43H85NO5

Molecular Weight

696.1 g/mol

IUPAC Name

5-cyclononadecyl-N-(1,3,4,5-tetrahydroxynonadecan-2-yl)pentanamide

InChI

InChI=1S/C43H85NO5/c1-2-3-4-5-6-7-8-17-20-23-26-29-35-40(46)43(49)42(48)39(37-45)44-41(47)36-31-30-34-38-32-27-24-21-18-15-13-11-9-10-12-14-16-19-22-25-28-33-38/h38-40,42-43,45-46,48-49H,2-37H2,1H3,(H,44,47)

InChI Key

FONCLYIDKHNFIL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(C(C(C(CO)NC(=O)CCCCC1CCCCCCCCCCCCCCCCCC1)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(C(CO)NC(=O)CCCCC1CCCCCCCCCCCCCCCCCC1)O)O)O

synonyms

halyminine

Origin of Product

United States

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